molecular formula C9H10N2O B2528641 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol CAS No. 21755-54-4

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol

Cat. No.: B2528641
CAS No.: 21755-54-4
M. Wt: 162.192
InChI Key: NABLPDCMGZSJNQ-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)ethanol, also known as IPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPE is a heterocyclic compound that contains both an imidazole and a pyridine ring in its structure.

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine compounds, including derivatives like "2-(Imidazo[1,2-a]pyridin-2-yl)ethanol," have been extensively explored for their therapeutic potential. The imidazo[1,2-b]pyridazine scaffold, a closely related class, is significant in medicinal chemistry, serving as a core structure for various bioactive molecules. This includes kinase inhibitors like ponatinib, highlighting the resurgence in interest for developing new derivatives with enhanced pharmacokinetic profiles and efficacy in medicine (Garrido et al., 2021).

Synthetic Applications and Catalysis

The diverse chemistry of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, underlines their importance as versatile synthetic intermediates. These compounds play a crucial role in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have medicinal applications, showcasing the multifaceted applications of imidazo[1,2-a]pyridin-2-yl derivatives in organic syntheses and drug development (Li et al., 2019).

Drug Development and Inhibition Studies

Imidazopyridine-based derivatives are identified as potential inhibitors against multi-drug resistant bacterial infections, reflecting the critical role of fused pyridine compounds in medicinal chemistry. They exhibit a range of pharmacological activities and are utilized in developing novel antibacterial agents with fewer side effects (Sanapalli et al., 2022).

Biological and Chemical Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, highlight their chemical and biological significance. These derivatives exhibit various types of activities such as insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects, among others. This underpins the biological and medicinal relevance of imidazo[1,2-a]pyridin-2-yl ethanol derivatives and similar compounds in the development of therapeutic agents (Abdurakhmanova et al., 2018).

Antimicrobial Activities

Imidazole, a core component of "this compound," is utilized as a raw material in pharmaceutical industries for the synthesis of anti-fungal and bactericidal agents. The antimicrobial activity of imidazole and its derivatives, including potential new compounds synthesized in laboratories, is a significant area of research aimed at combating microbial resistance and developing new strains of antimicrobial agents (2022).

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5,7,12H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABLPDCMGZSJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 2 was repeated, except that 2.65 g of ethyl imidazo-[1,2-a]pyridin-2-ylacetate (prepared as described in Preparation 25), 0.5 of lithium aluminum hydride and 100 ml of tetrahydrofuran were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and ethanol in ratios ranging from 20:1 to 4:1 by volume as the eluent, to give 1.32 g of the title compound, melting at 120.3°-126.9° C.
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Synthesis routes and methods II

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